An In-depth Technical Guide to 3-Methyl-N-(phenylcarbamoyl)-D-valine: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide to 3-Methyl-N-(phenylcarbamoyl)-D-valine: A Chiral Building Block for Advanced Drug Development
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-N-(phenylcarbamoyl)-D-valine, a specialized amino acid derivative with significant potential in medicinal chemistry and pharmaceutical development. The incorporation of a D-amino acid scaffold offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The N-phenylcarbamoyl modification further modulates the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential for specific molecular interactions. This document details the molecular characteristics, plausible synthetic routes, potential biological activities, and applications of this compound, serving as a foundational resource for its utilization in the design of next-generation therapeutics.
Introduction: The Strategic Advantage of D-Amino Acid Derivatives in Drug Discovery
In the realm of peptide-based drug discovery, the use of non-canonical amino acids is a key strategy to overcome the inherent limitations of their naturally occurring L-isomers, primarily their rapid degradation by proteases. D-amino acids, the enantiomeric counterparts of the proteinogenic L-amino acids, offer a significant advantage in this regard. Their incorporation into peptide chains can dramatically increase proteolytic stability, leading to longer plasma half-lives and improved pharmacokinetic profiles.[1]
The modification of the amino group of a D-amino acid, such as in 3-Methyl-N-(phenylcarbamoyl)-D-valine, provides an additional layer of chemical diversity and functional control. The N-phenylcarbamoyl group, a urea derivative, can influence the molecule's hydrogen bonding capacity, conformational rigidity, and overall electronic properties. This can lead to enhanced binding affinity for therapeutic targets and improved membrane permeability. Furthermore, urea derivatives are known to possess a wide range of biological activities, including potential anticancer properties.[2] This guide focuses on the synthesis, properties, and potential applications of 3-Methyl-N-(phenylcarbamoyl)-D-valine as a valuable chiral building block in the development of novel therapeutics.
Molecular Profile of 3-Methyl-N-(phenylcarbamoyl)-D-valine
The fundamental molecular characteristics of 3-Methyl-N-(phenylcarbamoyl)-D-valine are summarized in the table below. While the molecular formula and weight are identical to its L-enantiomer, the stereochemistry at the alpha-carbon is of paramount importance for its biological activity and interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem |
| Molecular Weight | 236.27 g/mol | PubChem |
| IUPAC Name | (2R)-3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | N/A |
| Synonyms | N-Phenylcarbamoyl-D-valine | N/A |
| CAS Number | Not available | N/A |
| Canonical SMILES | CC(C)NC(=O)NC1=CC=CC=C1 | N/A |
| InChI Key | IIJAEFRNONKHQP-SCSAIBSYSA-N | N/A |
Synthesis and Manufacturing
The synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine is a multi-step process that begins with the production or acquisition of the chiral precursor, D-valine.
Synthesis of D-Valine
D-valine is a non-natural amino acid that can be synthesized through various methods, including:
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Chemical Resolution of DL-Valine: Racemic DL-valine can be prepared from readily available starting materials like isobutyraldehyde.[3] The enantiomers are then separated using a chiral resolving agent, such as a derivative of tartaric acid, to isolate the desired D-valine.[3]
-
Enzymatic Hydrolysis: Biocatalytic methods, such as the stereoselective hydrolysis of DL-5-isopropylhydantoin using a D-hydantoinase and a D-carbamoylase, offer a highly efficient and environmentally friendly route to enantiomerically pure D-valine.[4]
Proposed Synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine
The final step in the synthesis involves the N-carbamoylation of D-valine. A common and effective method for this transformation is the reaction of the amino acid with phenyl isocyanate.
Caption: Proposed synthetic workflow for 3-Methyl-N-(phenylcarbamoyl)-D-valine.
Experimental Protocol:
-
Dissolution: Suspend D-valine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base (Optional): To facilitate the reaction, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the suspension.
-
Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.05 equivalents) to the stirred reaction mixture at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by acidification with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Methyl-N-(phenylcarbamoyl)-D-valine.
Physicochemical and Biological Properties
The physicochemical properties of 3-Methyl-N-(phenylcarbamoyl)-D-valine are influenced by its constituent functional groups. The carboxylic acid group imparts acidic properties and potential for salt formation. The isopropyl side chain of the valine residue contributes to its lipophilicity. The N-phenylcarbamoyl group adds aromatic character and increases the potential for hydrogen bonding and pi-pi stacking interactions.
While specific biological activity data for 3-Methyl-N-(phenylcarbamoyl)-D-valine is not extensively documented, related compounds offer insights into its potential. Urea derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[2] The incorporation of the D-valine moiety suggests a primary role as a chiral building block in peptide synthesis to confer protease resistance.
Applications in Research and Drug Development
The primary application of 3-Methyl-N-(phenylcarbamoyl)-D-valine is as a specialized building block in the synthesis of peptidomimetics and other chiral molecules.
-
Peptide Modification: Its use in solid-phase peptide synthesis can introduce a protease-resistant residue with unique conformational properties. This can lead to the development of peptide-based drugs with improved stability and oral bioavailability.[1]
-
Chiral Auxiliaries: The defined stereochemistry of the molecule makes it a candidate for use as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of a reaction to produce a desired enantiomer of a target molecule.
-
Fragment-Based Drug Discovery: As a small molecule with defined structural features, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.
Caption: Role in a drug discovery workflow.
Analytical Characterization
The identity and purity of 3-Methyl-N-(phenylcarbamoyl)-D-valine would be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and urea, the aromatic carbons, and the aliphatic carbons of the valine residue. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 237.12 for [M+H]⁺).[5] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching (amides), C=O stretching (carboxylic acid and urea), and aromatic C-H and C=C bonds. |
| Chiral HPLC | To confirm the enantiomeric purity, a chiral stationary phase would be used to separate the D- and L-enantiomers. |
Conclusion
3-Methyl-N-(phenylcarbamoyl)-D-valine represents a valuable and specialized chemical entity for advanced drug discovery and development. Its unique combination of a protease-resistant D-amino acid core and a functionality-modifying N-phenylcarbamoyl group provides a versatile platform for the design of novel peptides and small molecule therapeutics with enhanced stability and potentially novel biological activities. This guide provides a foundational understanding of its molecular properties, synthesis, and potential applications, intended to facilitate its use by researchers and scientists in the pharmaceutical industry.
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